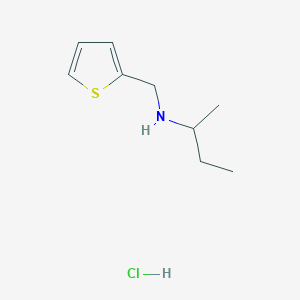

![molecular formula C11H16Cl3N B3086302 (Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride CAS No. 1158644-09-7](/img/structure/B3086302.png)

(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride

説明

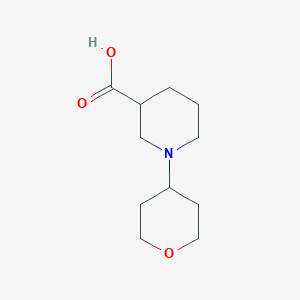

“(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride” is a chemical compound with a molecular weight of 268.61 .

Synthesis Analysis

The synthesis of such compounds often involves biocatalysis, a process that uses natural catalysts, such as protein enzymes, to conduct chemical reactions . Biocatalysis is becoming a key tool in medicinal chemistry, with the potential to produce drugs with high enantio-, chemo-, and regio-selectivities .Molecular Structure Analysis

The InChI code for this compound is1S/C11H15Cl2N.ClH/c1-2-3-6-14-8-9-4-5-10 (12)11 (13)7-9;/h4-5,7,14H,2-3,6,8H2,1H3;1H . This code provides a specific textual identifier for chemical substances, describing atomic connectivity and tautomeric information. Physical And Chemical Properties Analysis

This compound has a storage temperature of 28°C . More specific physical and chemical properties like melting point, boiling point, and density are not provided in the available resources.科学的研究の応用

Branched Chain Aldehydes in Foods

Research on branched aldehydes, including compounds structurally related to "(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride," has shown their importance as flavor compounds in food products. The study by Smit et al. (2009) reviews the production and degradation pathways of these compounds from amino acids, highlighting their significance in both fermented and non-fermented food products. This research underscores the importance of understanding the formation pathways of such compounds for controlling their levels in food items (Smit, Engels, & Smit, 2009).

Wastewater Treatment in the Pesticide Industry

Goodwin et al. (2018) discuss the treatment of high-strength wastewater from the pesticide industry, which often contains a range of toxic pollutants. The study explores the efficiency of biological processes and granular activated carbon in removing these compounds, providing insights into potential applications for treating chemical residues in industrial effluents (Goodwin, Carra, Campo, & Soares, 2018).

Environmental Impact of Organochlorine Compounds

The environmental consequences of chlorophenols, compounds related to the chlorophenyl moiety in "this compound," are reviewed by Krijgsheld and Gen (1986). This study evaluates the moderate toxic effects of these compounds on mammalian and aquatic life, with a focus on their persistence and bioaccumulation risks. Understanding the behavior of chlorophenols in the environment is crucial for assessing the potential environmental impact of related compounds (Krijgsheld & Gen, 1986).

Sorption of Herbicides to Soil and Minerals

A review by Werner, Garratt, and Pigott (2012) on the sorption of 2,4-D and other phenoxy herbicides to soil and minerals provides valuable information on how related compounds might interact with environmental matrices. This review compiles data on soil-water distribution coefficients and examines how soil properties affect the sorption of these herbicides. Such insights are essential for understanding the environmental fate of "this compound" and similar compounds (Werner, Garratt, & Pigott, 2012).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s known that compounds with similar structures can undergo electrophilic substitution due to excessive π-electrons delocalization . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Related compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways.

Pharmacokinetics

A related compound was found to potently inhibit the in vitro reuptake of serotonin, norepinephrine, and dopamine . This suggests that the compound may have similar pharmacokinetic properties, which could impact its bioavailability.

Result of Action

Related compounds have been found to exhibit various biological activities , suggesting that this compound may have similar effects at the molecular and cellular level.

Action Environment

It’s known that the chemical properties of similar compounds can be influenced by environmental conditions . This suggests that environmental factors may also influence the action of this compound.

特性

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]butan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2N.ClH/c1-3-8(2)14-7-9-4-5-10(12)11(13)6-9;/h4-6,8,14H,3,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIKEELCQMXRRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC(=C(C=C1)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

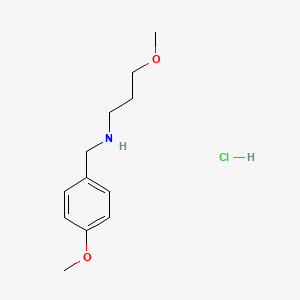

![{[3-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086228.png)

![(Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086229.png)

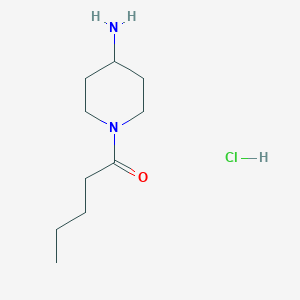

![Butyl[(2,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086237.png)

amine hydrochloride](/img/structure/B3086245.png)

amine hydrochloride](/img/structure/B3086262.png)

![(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride](/img/structure/B3086277.png)

amine hydrochloride](/img/structure/B3086298.png)

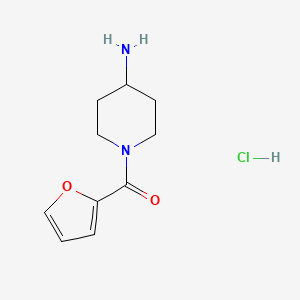

![2-[(4-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3086318.png)